molecular formula C9H21NO2 B8346882 Aminopentanal diethyl acetal

Aminopentanal diethyl acetal

Cat. No.: B8346882
M. Wt: 175.27 g/mol
InChI Key: VBUBGOFPUCXXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopentanal diethyl acetal is a useful research compound. Its molecular formula is C9H21NO2 and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Aminopentanal diethyl acetal serves as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the production of:

  • (±)-Harmicine : This compound is a member of the harmala alkaloids, which have been studied for their psychoactive properties and potential therapeutic effects in treating neurological disorders .
  • Proline Analogues : this compound can be transformed into proline analogs, which are crucial in drug design due to their role in stabilizing protein structures and influencing biological activity .
  • Alkaloid Synthesis : The compound is involved in synthetic pathways leading to various alkaloids, which are known for their pharmacological activities, including analgesic and anti-inflammatory effects .

Synthetic Applications

The versatility of this compound extends to its use as a reagent in organic synthesis:

  • Acetal Formation : It can participate in reactions to form acetals, which are important for protecting functional groups during multi-step syntheses .
  • Synthesis of Amino Alcohols : The compound can undergo hydrolysis to yield amino alcohols, which are significant intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of (±)-Myrifabral A

In a study focused on synthesizing myrioneuron alkaloids, this compound was utilized as a precursor. The compound underwent hydrolysis followed by hemiacetalization, achieving a yield of 92% for (±)-myrifabral A. This synthesis highlights its efficiency as an intermediate in complex organic transformations .

Case Study 2: Development of New Activity Assay Method

A novel assay method for measuring diamine oxidase activity incorporated this compound as a substrate. This study demonstrated its utility in biochemical applications, emphasizing its relevance beyond traditional synthetic roles .

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

1,1-diethoxypentan-2-amine

InChI

InChI=1S/C9H21NO2/c1-4-7-8(10)9(11-5-2)12-6-3/h8-9H,4-7,10H2,1-3H3

InChI Key

VBUBGOFPUCXXND-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(OCC)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.